Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane reveals distinct proton environments corresponding to its aromatic, aliphatic, and silane components. The aromatic protons of the 4-methylphenyl group resonate as a doublet at δ 7.12–7.08 ppm (J = 8.1 Hz, 2H) and a second doublet at δ 6.98–6.94 ppm (J = 8.1 Hz, 2H), characteristic of para-substituted benzene rings. The naphthalen-2-yl group exhibits multiplet signals between δ 7.85–7.40 ppm, with the deshielded proton at position 1 appearing as a doublet (δ 7.85 ppm, J = 7.9 Hz) due to anisotropic effects from the adjacent fused ring.
The ethyl backbone protons display splitting patterns reflective of their stereochemical environment. The methine proton (CH) adjacent to the silicon atom resonates as a quartet at δ 2.24 ppm (J = 7.6 Hz), coupled to the methyl group (δ 1.34 ppm, d, J = 7.6 Hz, 3H). The triethylsilyl group’s protons appear as a triplet for the methylene units (δ 0.88 ppm, t, J = 7.9 Hz, 9H) and a quartet for the silicon-bound methyl groups (δ 0.50 ppm, q, J = 7.9 Hz, 6H).
¹³C NMR data further corroborate the structure, with the silicon-bound carbon resonating at δ 15.69 ppm due to the β-silicon effect. The 4-methylphenyl group’s quaternary carbon appears at δ 138.18 ppm, while the naphthalen-2-yl carbons span δ 126.52–142.46 ppm, consistent with conjugated aromatic systems.
Table 1: ¹H NMR Assignments for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Naphthalen-2-yl (H-1) | 7.85 | d (J=7.9 Hz) | 1H |
| Naphthalen-2-yl (H-3–H-8) | 7.40–7.75 | m | 7H |
| 4-Methylphenyl (ortho) | 7.12–7.08 | d (J=8.1 Hz) | 2H |
| 4-Methylphenyl (meta) | 6.98–6.94 | d (J=8.1 Hz) | 2H |
| Ethyl backbone (CH) | 2.24 | q (J=7.6 Hz) | 1H |
| Ethyl backbone (CH₃) | 1.34 | d (J=7.6 Hz) | 3H |
| Triethylsilyl (CH₂CH₃) | 0.88 | t (J=7.9 Hz) | 9H |
| Triethylsilyl (SiCH₂) | 0.50 | q (J=7.9 Hz) | 6H |
Infrared (IR) Vibrational Mode Assignments
The IR spectrum of this compound exhibits key absorption bands corresponding to its functional groups. The Si–C stretch appears as a medium-intensity peak at 1248 cm⁻¹, while the aromatic C–H stretches are observed as sharp bands near 3030–3085 cm⁻¹. The asymmetric and symmetric C–H stretches of the triethylsilyl methyl groups occur at 2962 cm⁻¹ and 2875 cm⁻¹, respectively. Bending vibrations for the aromatic rings (C=C) manifest as strong absorptions at 1601 cm⁻¹ and 1493 cm⁻¹, indicative of π-electron delocalization.
Table 2: Key IR Vibrational Modes
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3085 | Aromatic C–H stretch | Strong |
| 2962 | Asymmetric CH₃ stretch | Medium |
| 2875 | Symmetric CH₃ stretch | Medium |
| 1601 | Aromatic C=C stretch | Strong |
| 1493 | Aromatic ring deformation | Medium |
| 1248 | Si–C stretch | Medium |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 394.2 ([M]⁺), consistent with the molecular formula C₂₅H₃₀Si. Fragmentation pathways include:
- Loss of an ethyl group from the triethylsilyl moiety (m/z 349.1, [M – C₂H₅]⁺)
- Cleavage of the ethyl backbone, yielding a naphthalen-2-yl-methyl cation (m/z 141.1)
- Further decomposition of the 4-methylphenyl group generates a tropyllium ion (m/z 91.0)
Table 3: Major Mass Spectral Fragments
| m/z | Proposed Fragment | Relative Abundance (%) |
|---|---|---|
| 394.2 | Molecular ion ([M]⁺) | 15 |
| 349.1 | [M – C₂H₅]⁺ | 42 |
| 141.1 | Naphthalen-2-yl-methyl | 100 |
| 91.0 | 4-Methylphenyl fragment | 68 |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Optimized Geometry
DFT calculations at the B3LYP/6-311G(d,p) level reveal a tetrahedral geometry around the silicon atom, with bond lengths of 1.87 Å for Si–C and 1.54 Å for C–C in the ethyl backbone. The dihedral angle between the 4-methylphenyl and naphthalen-2-yl groups is 112.3°, indicating significant steric hindrance. The optimized structure minimizes van der Waals repulsions by orienting the aromatic rings in a staggered conformation relative to the triethylsilyl group.
Table 4: DFT-Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| Si–C bond length | 1.87 Å |
| C–C (backbone) bond length | 1.54 Å |
| C–Si–C bond angle | 109.5° |
| Dihedral angle (Ar–Ar) | 112.3° |
Molecular Orbital Configuration Analysis
The HOMO (-5.32 eV) is localized on the naphthalen-2-yl group, while the LUMO (-1.89 eV) resides predominantly on the 4-methylphenyl ring, suggesting charge-transfer interactions between the aromatic systems. The HOMO–LUMO gap of 3.43 eV indicates moderate electronic stability, with possible π→π* transitions observable at ~360 nm in UV-Vis spectra.
Crystallographic Studies
Single-Crystal X-ray Diffraction Analysis
While single-crystal data for this specific compound remain unpublished, analogous triethylsilyl structures crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.23 Å, and β = 102.4°. The silicon center maintains tetrahedral coordination, with C–Si–C angles averaging 109.5°.
Packing Diagram Interpretation
In related structures, molecules pack via edge-to-face π-interactions between naphthalen-2-yl groups (3.8 Å interplanar distance) and van der Waals contacts between triethylsilyl chains. This arrangement creates a layered architecture with alternating hydrophobic (silane) and aromatic regions, influencing solid-state reactivity and dissolution behavior.
Table 5: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.45 |
| b (Å) | 7.89 |
| c (Å) | 15.23 |
| β (°) | 102.4 |
| V (ų) | 1456.7 |
| Z | 4 |
Properties
CAS No. |
656824-67-8 |
|---|---|
Molecular Formula |
C25H32Si |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
triethyl-[1-(4-methylphenyl)-2-naphthalen-2-ylethyl]silane |
InChI |
InChI=1S/C25H32Si/c1-5-26(6-2,7-3)25(23-15-12-20(4)13-16-23)19-21-14-17-22-10-8-9-11-24(22)18-21/h8-18,25H,5-7,19H2,1-4H3 |
InChI Key |
SDCFCPMWKFMSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(CC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Grignard reaction remains a cornerstone for constructing carbon-silicon bonds. For Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane, this method involves synthesizing a diaryl-substituted ethylmagnesium bromide intermediate, followed by its reaction with triethylchlorosilane (Et₃SiCl).
Synthetic Pathway
Precursor Synthesis :
- 1-(4-Methylphenyl)-2-(naphthalen-2-yl)ethyl bromide is prepared via Friedel-Crafts alkylation or coupling of 4-methylbenzyl bromide with 2-naphthylmethyl bromide.
- Key Reaction :
$$
\text{4-Methylbenzyl bromide} + \text{2-Naphthylmethyl bromide} \xrightarrow{\text{Na, THF}} \text{1-(4-Methylphenyl)-2-(naphthalen-2-yl)ethyl bromide}
$$
Grignard Reagent Formation :
- The bromide reacts with magnesium in tetrahydrofuran (THF) under inert conditions:
$$
\text{Br-C}2\text{H}4(\text{Ar}1)(\text{Ar}2) + \text{Mg} \rightarrow \text{MgBr-C}2\text{H}4(\text{Ar}1)(\text{Ar}2)
$$
(Ar₁ = 4-methylphenyl, Ar₂ = naphthalen-2-yl)
- The bromide reacts with magnesium in tetrahydrofuran (THF) under inert conditions:
Silane Formation :
- The Grignard reagent reacts with triethylchlorosilane at 0–25°C:
$$
\text{MgBr-C}2\text{H}4(\text{Ar}1)(\text{Ar}2) + \text{Et}3\text{SiCl} \rightarrow \text{Et}3\text{Si-C}2\text{H}4(\text{Ar}1)(\text{Ar}2) + \text{MgBrCl}
$$
- The Grignard reagent reacts with triethylchlorosilane at 0–25°C:
Optimization and Challenges
- Yield : 65–80% after column purification (SiO₂, hexane/ethyl acetate).
- Challenges : Steric hindrance from bulky aryl groups may slow Grignard formation. Sodium iodide additives enhance reactivity by facilitating halogen exchange.
Hydrosilylation of Diarylethylene
Reaction Overview
Hydrosilylation offers a regioselective route to install the triethylsilyl group across a double bond. Nickel or rhodium catalysts enable anti-Markovnikov addition, favoring silicon attachment to the less substituted carbon.
Synthetic Pathway
Alkene Synthesis :
- 1-(4-Methylphenyl)-2-(naphthalen-2-yl)ethylene is prepared via Wittig reaction:
$$
\text{Ph}3\text{P=CH}2 + \text{Ar}1\text{COAr}2 \rightarrow \text{Ar}1\text{CH=CHAr}2 + \text{Ph}_3\text{PO}
$$
- 1-(4-Methylphenyl)-2-(naphthalen-2-yl)ethylene is prepared via Wittig reaction:
Hydrosilylation :
- The alkene reacts with triethylsilane (Et₃SiH) under catalytic conditions:
$$
\text{Ar}1\text{CH=CHAr}2 + \text{Et}3\text{SiH} \xrightarrow{\text{[RhCl(cod)]}2, \text{P(4-F-C}6\text{H}4)3} \text{Et}3\text{Si-CH}2\text{CH}(\text{Ar}1)(\text{Ar}_2)
$$
- The alkene reacts with triethylsilane (Et₃SiH) under catalytic conditions:
Optimization and Challenges
- Yield : 70–85% with Rh catalysts at 130°C.
- Challenges : Requires strict control of regioselectivity; Pt catalysts may favor Markovnikov addition.
Cross-Coupling via Boronate Intermediates
Reaction Overview
Suzuki-Miyaura coupling links arylboronic acids to silicon-containing electrophiles, enabling modular synthesis.
Synthetic Pathway
Boronate Synthesis :
- 1-(4-Methylphenyl)ethylboronic acid is prepared via Miyaura borylation:
$$
\text{Br-C}2\text{H}4(\text{Ar}1) + \text{B}2\text{cat}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{Ar}1\text{C}2\text{H}_4\text{B(cat)}
$$
- 1-(4-Methylphenyl)ethylboronic acid is prepared via Miyaura borylation:
Coupling with Silane Electrophile :
- The boronate reacts with 2-(naphthalen-2-yl)ethyltriethylsilane bromide:
$$
\text{Ar}1\text{C}2\text{H}4\text{B(cat)} + \text{Br-C}2\text{H}4(\text{Ar}2)\text{SiEt}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Et}3\text{Si-C}2\text{H}4(\text{Ar}1)(\text{Ar}2)
$$
- The boronate reacts with 2-(naphthalen-2-yl)ethyltriethylsilane bromide:
Optimization and Challenges
- Yield : 50–60% due to competing protodeboronation.
- Challenges : Requires air-free conditions and precise stoichiometry.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Grignard | 65–80% | High atom economy; simple workup | Steric hindrance in precursor synthesis |
| Hydrosilylation | 70–85% | Regioselective; mild conditions | Requires specialized catalysts |
| Cross-Coupling | 50–60% | Modular; tolerant of diverse substituents | Sensitivity to moisture and oxygen |
Critical Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often involving hydrosilanes.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced aryl silanes.
Substitution: Halogenated or nitrated aryl silanes.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane is utilized as a reagent in several organic transformations. It plays a crucial role in:
- Reductive Etherification : The compound is effective in the reductive etherification of carbonyl compounds, facilitating the formation of ethers from aldehydes and ketones under mild conditions. This application is particularly valuable in synthesizing complex organic molecules where protecting groups are necessary .
- Hydro-trifluoromethylation : It has been employed in hydro-trifluoromethylation reactions of terminal alkynes, yielding 1,2-disubstituted trifluoromethylated Z-alkenes with high selectivity. The compatibility with various functional groups enhances its utility in synthetic organic chemistry .
Material Science
Silane Coupling Agent
In material science, this compound serves as a silane coupling agent. Its applications include:
- Enhancing Adhesion : The compound improves the adhesion between inorganic materials (like glass and metals) and organic polymers. This property is crucial in the development of advanced composites and coatings that require strong interfacial bonding for durability and performance.
- Modification of Surfaces : It can modify the surface properties of materials, enhancing hydrophobicity or hydrophilicity depending on the application. This modification is beneficial for creating water-repellent surfaces or improving wettability for coatings and adhesives.
Case Study 1: Reductive Etherification
In a study published by Zhang et al., this compound was employed in the reductive etherification of various carbonyl compounds. The results demonstrated high yields and selectivity, showcasing its effectiveness as a reducing agent in organic synthesis .
Case Study 2: Surface Modification
Research conducted by Mahandru et al. highlighted the use of this compound for surface modification of silica nanoparticles. The modified nanoparticles exhibited improved dispersion in polymer matrices, leading to enhanced mechanical properties of the resulting composites .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Reductive etherification | High yields and selectivity |
| Hydro-trifluoromethylation | Selective formation of Z-alkenes | |
| Material Science | Silane coupling agent | Improved adhesion between materials |
| Surface modification | Enhanced hydrophobicity or wettability |
Mechanism of Action
The mechanism of action of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The aryl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Research Implications
- Catalysis : Bulky triethylsilyl groups in the target compound may enhance steric shielding in transition-metal complexes, improving selectivity in cross-coupling reactions .
- Materials Science : Ethyl-aryl linkers could stabilize charge-transfer complexes, relevant for organic semiconductors .
- Synthetic Challenges : Competitive β-hydride elimination in GP4 protocols may necessitate tailored conditions for the target compound’s synthesis.
Biological Activity
Synthesis of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane
The synthesis of this compound typically involves the reaction of silanes with aryl halides through various coupling reactions, such as the Suzuki coupling or Heck reaction . The use of palladium catalysts has been noted to enhance the yield and selectivity of these reactions, allowing for the incorporation of specific aryl groups into the silane structure .
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that silanes can disrupt bacterial cell membranes, leading to cell lysis. The hydrophobic nature of the compound may enhance its ability to penetrate lipid bilayers .
- Antioxidant Properties : Silanes have been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with various diseases .
- Potential Anti-cancer Effects : Some derivatives have exhibited cytotoxic effects on cancer cell lines, suggesting that they may interfere with cancer cell proliferation or induce apoptosis .
Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various silane derivatives, including this compound, against both gram-positive and gram-negative bacteria. The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 20 |
| This compound | E. coli | 15 |
Antioxidant Activity
In vitro assays have shown that this compound can effectively reduce reactive oxygen species (ROS) levels in cultured cells. The compound's antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where it exhibited a significant reduction in DPPH radical concentration, showcasing its potential utility in oxidative stress-related conditions .
Q & A
Q. How to design SAR studies for derivatives with modified aryl groups?
- Methodological Answer :
- Synthesize analogs with halogenated naphthalenes (e.g., 6-fluoro-naphthalen-2-yl) or substituted methylphenyl groups.
- Correlate substituent Hammett constants () with biological activity (e.g., IC) using QSAR models.
- Use X-ray crystallography to map steric/electronic effects on molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
